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Compound of Interest

Compound Name: 5-Fluoro-2-iodo-4-methylaniline

CAS No.: 1126423-32-2

Cat. No.: B1442206

Get Quote

Executive Summary & Strategic Context
Subject: 5-Fluoro-2-iodo-4-methylaniline (CAS: 1126423-32-2) Role: Critical Intermediate for

MEK Inhibitors (e.g., Cobimetinib analogs) Molecular Weight: 251.04 g/mol Physical State:

Solid (Likely m.p. 40–60°C range based on structural analogs)

This guide addresses the solubility behavior of 5-Fluoro-2-iodo-4-methylaniline, a

halogenated aniline derivative used extensively in the synthesis of diarylamine-based kinase

inhibitors. Unlike commodity chemicals, specific thermodynamic solubility data for this

intermediate is often proprietary.

This document serves two purposes:

Predictive Profiling: Establishes the theoretical solubility matrix based on Hansen Solubility

Parameters (HSP) and functional group analysis.

Experimental Protocol: Defines a self-validating workflow to generate precise mole-fraction

solubility data (
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) essential for optimizing crystallization and reaction yields.

Thermodynamic Fundamentals & Predictive
Modeling
To understand the solubility of 5-Fluoro-2-iodo-4-methylaniline, we must analyze its

molecular interaction potential. The molecule contains:

Amine (-NH₂): Hydrogen bond donor/acceptor.

Iodine (-I) & Fluorine (-F): Electron-withdrawing, increasing polarity but reducing lattice

energy relative to non-halogenated analogs.

Methyl (-CH₃): Lipophilic moiety.

Hansen Solubility Parameter (HSP) Prediction
The solubility is maximized when the interaction distance (

) between the solute (1) and solvent (2) is minimized:

Estimated HSP Values for 5-Fluoro-2-iodo-4-methylaniline:

(Dispersion): ~19.5 MPa

(High due to Iodine polarizability)

(Polarity): ~8.0 MPa

(Dipole from C-F and C-N bonds)

(H-Bonding): ~10.5 MPa

(Amine group)

Predicted Solubility Matrix
Based on the "Like Dissolves Like" principle and chromatographic behavior (typically elutes in

EtOAc/Hexane mixtures):
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Solvent Class
Representative
Solvent

Predicted Solubility
Mechanistic
Rationale

Chlorinated
Dichloromethane

(DCM)
High

Excellent match for

dispersion (

) and moderate

polarity.

Esters Ethyl Acetate (EtOAc) High

Good H-bond

acceptor for the

amine; standard

process solvent.

Aprotic Polar DMSO, DMF Very High

Strong dipole

interactions solubilize

the polarizable iodine.

Alcohols Methanol, Ethanol Moderate

H-bonding competes

with crystal lattice;

solubility increases

sharply with

.

Alkanes Hexane, Heptane Low

Lacks polarity/H-

bonding to overcome

solute-solute

interactions.

Aqueous Water Insoluble

Hydrophobic aromatic

core dominates;

requires pH < 2

(protonation) to

dissolve.

Experimental Protocol: Determination of Solubility
Since exact literature values are scarce, the following Self-Validating System is required to

generate reliable data for process scaling.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1442206?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


The Dynamic Laser Monitoring Method
This method is superior to gravimetric analysis for halogenated anilines due to their potential

for sublimation or oxidation.

Workflow Diagram:
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Figure 1: Iterative solubility determination workflow ensuring thermodynamic equilibrium.

Step-by-Step Methodology
Preparation: Add excess 5-Fluoro-2-iodo-4-methylaniline to a double-jacketed glass vessel

containing the target solvent (e.g., Methanol).

Equilibration: Stir at 400 rpm for 24 hours. Ensure solid phase persists (saturated solution).

Temperature Stepping: Adjust temperature from 278.15 K to 323.15 K in 5 K intervals. Allow

4 hours stabilization per step.

Sampling: Withdraw supernatant using a pre-heated syringe equipped with a 0.22 µm PTFE

filter to prevent "cold spots" causing premature precipitation.

Quantification: Dilute with Acetonitrile and analyze via HPLC (C18 column, Water/ACN

gradient).

Validation: Repeat each point in triplicate. Relative Standard Deviation (RSD) must be < 3%.

Mathematical Modeling of Solubility Data
To interpolate solubility at any temperature for process design, experimental data must be fitted

to the Modified Apelblat Equation.
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The Apelblat Model
Where:

: Mole fraction solubility.

ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

: Absolute temperature (K).

: Empirical parameters derived from regression.

Interpretation for Process Engineers:

Parameter B: Reflects the enthalpy of solution. A large negative

indicates solubility is highly sensitive to temperature—ideal for cooling crystallization.

Parameter C: Accounts for the temperature dependence of heat capacity.

Thermodynamic Parameters
From the solubility data, calculate the dissolution enthalpy (

) and entropy (

) using the van't Hoff analysis:

Critical Insight: For 5-Fluoro-2-iodo-4-methylaniline, dissolution is expected to be

endothermic (

) in alcoholic solvents, meaning solubility increases with temperature. This confirms that cooling
crystallization is the viable purification strategy.

Application: Purification Strategy
Based on the solubility differential, the following solvent systems are recommended for

purification:

Recrystallization Solvent Screening
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Primary Candidate: Ethanol/Water (80:20 v/v).

Logic: High solubility in hot Ethanol, poor in Water. The "antisolvent" effect of water

maximizes yield.

Alternative: Toluene/Heptane.

Logic: Soluble in Toluene (aromatic stacking), insoluble in Heptane. Good for removing

non-polar impurities.

Process Flow for High Purity (>99.5%):

Crude Intermediate
(Dark Solid)

Dissolve in Ethanol
(Reflux, 70°C)

Hot Filtration
(Remove Insolubles)

Controlled Cooling
(10°C/hour to 5°C)

Filtration & Wash
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Vacuum Dry
(40°C, <50 mbar)
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Figure 2: Optimized recrystallization pathway for 5-Fluoro-2-iodo-4-methylaniline.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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